Sucrose-d2
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2D2 |
InChI Key |
CZMRCDWAGMRECN-OIERSHBUSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Basic Principles of Deuteration
The synthesis of sucrose-d2 can be achieved through various chemical approaches that focus on selectively replacing hydrogen atoms with deuterium in specific positions of the sucrose molecule. While complete deuteration (replacing all hydrogen atoms) is possible, selective deuteration produces compounds with specific research applications.
Solvent-Based Deuteration Methods
One common method for preparing this compound involves using deuterated solvents during acylation or glycosylation reactions that produce sucrose. This approach allows for precise control of deuterium incorporation at specific positions in the molecular structure.
The general process typically follows these steps:
- Dissolution of sucrose in deuterated solvent (typically D₂O)
- Catalytic exchange of labile hydrogens
- Controlled reaction conditions to limit exchange to specific positions
- Purification of the partially deuterated product
Position-Specific Deuteration Approaches
For applications requiring precise positioning of deuterium atoms in the sucrose molecule, more sophisticated synthetic routes are necessary. These often involve protecting group chemistry to shield specific hydroxyl groups while leaving target positions available for deuterium exchange.
The following reaction scheme represents a typical approach for selectively deuterating the fructose moiety of sucrose:
- Protection of glucose hydroxyl groups using benzoyl protecting groups
- Selective deprotection of target hydroxyl positions on the fructose moiety
- Oxidation of the target position to create a reactive intermediate
- Reduction using a deuterium source (e.g., sodium borodeuteride)
- Deprotection to yield the final this compound product
Enzymatic and Biosynthetic Approaches
Enzymatic Conversion Technologies
Enzymatic approaches for synthesizing deuterated compounds offer advantages in stereo- and regioselectivity. Similar to methods developed for deuterated ribonucleotides, this compound could potentially be produced using purified enzymes that catalyze specific reactions in deuterated environments.
Analytical Verification and Characterization
Spectroscopic Analysis Methods
Verification of successful deuteration is typically performed using multiple complementary techniques:
| Analytical Method | Information Provided | Typical Values for this compound |
|---|---|---|
| Mass Spectrometry | Molecular weight and isotope distribution | m/z = 344.31 (M+); fragments at m/z = 182, 163 |
| NMR Spectroscopy | Position-specific deuteration | Reduced signal intensity at deuterated positions |
| Infrared Spectroscopy | C-D stretching bands | 2115 cm⁻¹ (C-D stretching) |
| Raman Spectroscopy | C-D vibrations | Broad peak around 2115 cm⁻¹ |
Purity Assessment Techniques
The purity of synthesized this compound is commonly assessed using chromatographic methods such as HPLC or GC-MS. These techniques can separate and quantify the deuterated product from non-deuterated impurities and side products.
Practical Applications in Research
Raman Spectroscopy Applications
Deuterated sucrose shows characteristic spectroscopic properties that make it valuable for research applications. In Raman spectroscopy studies, this compound displays a broad peak around 2115 cm⁻¹, consistent with literature data for carbon-deuterium bonds. This property allows researchers to use this compound as a molecular tracer in complex biological systems.
Diffusion Studies
This compound has been effectively employed in diffusion studies to monitor molecular movement in aqueous solutions. Researchers have utilized a Raman isotope tracer method to monitor the diffusion of non-deuterated and deuterated sucrose across boundaries in aqueous environments. This approach provides valuable insights into molecular transport phenomena that would be difficult to observe with conventional methods.
Comparative Analysis of Preparation Methods
Efficiency and Yield Considerations
Different preparation methods for this compound have varying levels of efficiency in terms of deuterium incorporation and overall yield:
| Preparation Method | Typical Deuterium Incorporation (%) | Approximate Yield (%) | Scale Potential |
|---|---|---|---|
| Chemical Synthesis (Solvent Exchange) | 70-90 | 40-60 | Laboratory to small commercial |
| Position-Specific Chemical Synthesis | >95 at target positions | 25-45 | Laboratory |
| Enzymatic/Biosynthetic Approaches | Variable (50-90) | 30-70 | Laboratory to large commercial |
Cost and Accessibility Analysis
The cost of different preparation methods varies significantly based on required reagents and equipment:
| Method Component | Approximate Cost Range (USD) | Accessibility |
|---|---|---|
| Deuterated Solvents (D₂O) | $300-1,000 per liter | Widely available |
| Specialized Catalysts | $50-500 per gram | Moderately accessible |
| Purification Equipment | $5,000-100,000 | Common in research facilities |
| Enzyme Production | $1,000-10,000 per batch | Specialized facilities |
Challenges and Considerations in this compound Preparation
Stability Considerations
When preparing this compound, researchers must consider its chemical stability under various conditions. Unlike regular sucrose which decomposes to caramel at approximately 186°C, deuterated variants may exhibit slightly different thermal properties due to the kinetic isotope effect of deuterium substitution.
Purification Challenges
Purification of this compound presents specific challenges:
- Separation from non-deuterated and partially deuterated species
- Removal of catalyst residues and reaction byproducts
- Prevention of deuterium exchange during purification steps
- Conservation of structural integrity during processing
Sucrose density gradient centrifugation techniques may be adapted for purification of deuterated sucrose products. These methods typically involve layering different concentrations of sucrose solutions and using centrifugal force to separate compounds based on density differences.
Chemical Reactions Analysis
Hydrolysis
Sucrose undergoes hydrolysis in the presence of acids or enzymes, breaking down into its constituent monosaccharides, glucose and fructose. The reaction can be represented as:
In the case of sucrose-d2, the reaction would yield deuterated glucose and fructose:
Dehydration
When treated with concentrated sulfuric acid, this compound undergoes dehydration, leading to the formation of carbon and water:
This reaction is exothermic and produces a black carbon-rich solid.
Combustion
The combustion reaction of this compound can be expressed as:
This reaction releases energy and produces carbon dioxide and water.
Reaction with Chloric Acid
When reacted with chloric acid, this compound decomposes to produce hydrochloric acid, carbon dioxide, and water:
Kinetics of Hydrolysis
Recent studies have employed real-time monitoring techniques to analyze the kinetics of sucrose hydrolysis using two-photon coincidence measurements. This method allows for precise tracking of reaction parameters such as concentration changes over time, providing valuable insights into the reaction dynamics under varying conditions .
Thermal Decomposition
The thermal decomposition of this compound has been studied extensively to understand its behavior at elevated temperatures. The process involves an initial dehydration step followed by oxidation of the resultant carbon to carbon dioxide in a two-step reaction:
-
Dehydration:
-
Oxidation:
Enthalpy Changes
The enthalpy change for the combustion of this compound has been calculated similarly to that of regular sucrose, with adjustments made for the presence of deuterium. The standard enthalpy change for complete combustion can be approximated based on stoichiometric calculations and calorimetric data .
Solubility of Sucrose in Water at Varying Temperatures
| Temperature (°C) | Solubility (g/dL) |
|---|---|
| 50 | 259 |
| 55 | 273 |
| 60 | 289 |
| 65 | 306 |
| 70 | 325 |
| 75 | 346 |
| 80 | 369 |
| 85 | 394 |
| 90 | 420 |
Combustion Reaction Data
| Reaction Component | Quantity Produced |
|---|---|
| Carbon Dioxide (CO₂) | $$ |
| 12 \text{ moles}$$ | |
| Water (H₂O) | $$ |
| 11 \text{ moles}$$ |
Scientific Research Applications
Chemistry: Sucrose-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is employed to investigate metabolic pathways and enzyme activities. It helps in understanding the dynamics of carbohydrate metabolism in living organisms .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .
Industry: In the food industry, this compound is utilized to study the stability and degradation of sucrose in various food products. It helps in improving the shelf life and quality of food items .
Mechanism of Action
The mechanism of action of Sucrose-d2 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-d2 and fructose-d2. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways. The presence of deuterium allows for detailed tracking of these processes using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sucrose-d2 vs. Sucrose (Natural)
| Property | This compound | Sucrose (Natural) |
|---|---|---|
| Molecular Formula | C₁₂H₂₀D₂O₁₁ | C₁₂H₂₂O₁₁ |
| Molecular Weight (g/mol) | 346.33 | 342.30 |
| Isotopic Stability | High (Deuterium) | N/A |
| Solubility in Water | 210 g/100 mL (20°C) | 211 g/100 mL (20°C) |
| Key Applications | Metabolic tracing, NMR | Food industry, biochemistry |
Research Findings :
- This compound exhibits negligible isotopic fractionation in aqueous environments, making it ideal for long-term metabolic studies .
- Compared to natural sucrose, its deuterium substitution reduces vibrational frequencies, enhancing resolution in infrared (IR) spectroscopy .
This compound vs. Glucose-d2
| Property | This compound | Glucose-d2 |
|---|---|---|
| Molecular Formula | C₁₂H₂₀D₂O₁₁ | C₆H₁₀D₂O₆ |
| Molecular Weight (g/mol) | 346.33 | 164.16 |
| Isotopic Substitution | Two H atoms in fructose | Two H atoms in glucose |
| Detection Sensitivity | High (NMR, MS) | Moderate (MS preferred) |
| Key Applications | Disaccharide metabolism | Monosaccharide uptake |
Research Findings :
Comparison with Functionally Similar Compounds
This compound vs. ¹³C-Labeled Sucrose
| Property | This compound | ¹³C-Labeled Sucrose |
|---|---|---|
| Isotope Type | Deuterium (²H) | Carbon-13 (¹³C) |
| Detection Method | NMR, MS | NMR, MS |
| Cost | Moderate | High |
| Metabolic Interference | Minimal | Minimal |
Key Research Insights and Limitations
- Advantages of this compound :
- Limitations: Deuterium’s lower natural abundance (0.015%) necessitates high-purity synthesis to avoid signal dilution . Limited applicability in studies requiring hydrogen bonding analysis due to isotopic effects .
Biological Activity
Introduction
Sucrose-d2 (also known as deuterated sucrose) is a stable isotopic variant of sucrose, where two hydrogen atoms are replaced by deuterium. This modification allows for unique applications in biological research, particularly in metabolic studies and the investigation of biological pathways involving sucrose. The biological activity of this compound can be explored through its effects on various physiological processes, including its influence on dopamine receptor activity, metabolic pathways, and behavioral responses.
Dopamine Receptor Interaction
Research indicates that sucrose consumption significantly affects dopamine receptor binding, particularly the D2 receptors. A study involving minipigs demonstrated that after 12 days of sucrose access, there was a notable decrease in dopamine D2 receptor binding in several brain regions, including the nucleus accumbens and prefrontal cortex. This suggests that prolonged sucrose intake may lead to downregulation of these receptors, which are crucial for reward processing and behavior modulation .
Behavioral Effects
This compound has been shown to influence behavioral patterns associated with reward-seeking behavior. In rodent models, high-sucrose diets have been linked to increased hyperactivity and impaired cognitive functions such as working memory. These psychosis-related behavioral endophenotypes were observed in studies where adolescent exposure to high-sucrose diets led to significant changes in behavior .
Metabolic Implications
The metabolic pathways involving this compound highlight its role in energy metabolism. Long-term high sucrose intake has been found to decouple intrinsic and synaptic activity in neurons related to appetite regulation. This is particularly evident in AgRP neurons, which showed increased intrinsic activity and decreased sensitivity to leptin following high-sucrose consumption . Such alterations can contribute to obesity and metabolic disorders.
Study 1: Dopamine Dynamics
In a controlled study with OLETF (Otsuka Long-Evans Tokushima Fatty) rats, researchers found that D2 receptor antagonists significantly reduced sucrose intake. The data indicated that the threshold doses required for reducing intake were lower in obese rats compared to controls, demonstrating the heightened sensitivity of these animals to dopamine signaling when consuming sucrose .
Study 2: Sucrose and Cognitive Function
Another significant study assessed the impact of high-sucrose diets on cognitive function in adolescent rats. The findings revealed that rats exposed to a high-sucrose diet exhibited deficits in working memory tasks compared to those on a standard diet. This suggests that this compound may have detrimental effects on cognitive processes during critical developmental periods .
Table 1: Effects of this compound on Dopamine Receptor Binding
| Brain Region | Binding Potential (BP ND) | Significance Level (p-value) |
|---|---|---|
| Nucleus Accumbens | Decreased by 14% | p < 0.05 |
| Prefrontal Cortex | Decreased significantly | p < 0.01 |
| Amygdala | Decreased | p < 0.015 |
| Cingulate Cortex | Decreased | p < 0.01 |
Table 2: Behavioral Changes in Response to High Sucrose Intake
| Parameter | High-Sucrose Group | Control Group | Significance Level (p-value) |
|---|---|---|---|
| Hyperactivity Score | Increased | Baseline | p < 0.001 |
| Working Memory Task Score | Decreased | Baseline | p < 0.001 |
Q & A
How can researchers formulate focused research questions when investigating Sucrose-d2's isotopic effects in metabolic pathways?
Methodological Answer :
- Use the P-E/I-C-O framework (Population/Exposure/Intervention-Comparison-Outcome) to structure hypotheses. For example:
- Population: Specific cell lines or model organisms (e.g., Arabidopsis thaliana for plant metabolism).
- Exposure: Administration of this compound at defined isotopic purity (e.g., 98% D-enrichment).
- Comparison: Non-deuterated sucrose controls.
- Outcome: Quantify isotopic incorporation rates via LC-MS or NMR.
- Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound tracer studies?
Methodological Answer :
- Controlled Variables : Standardize deuterium enrichment levels, solvent purity, and storage conditions to minimize batch variability.
- Blinding : Implement double-blinding for treatment groups in animal studies to reduce bias.
- Replication : Use triplicate biological replicates and pre-register protocols to enhance reliability .
Q. How should researchers select analytical methods for quantifying this compound in complex biological matrices?
Methodological Answer :
- Mass Spectrometry (MS) : Preferred for high sensitivity; use Multiple Reaction Monitoring (MRM) to distinguish this compound from endogenous sucrose.
- NMR Spectroscopy : Ideal for structural verification and tracking deuterium positional labeling (e.g., C-2 vs. C-6 positions).
- Validation : Include spike-recovery experiments and isotopic interference checks using unlabeled controls .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound kinetic studies across different tissue types?
Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., isotopomer spectral analysis vs. flux balance analysis).
- Confounding Variables : Account for tissue-specific factors like enzyme kinetics (e.g., invertase activity in plant vacuoles) or membrane transport efficiency.
- Meta-Analysis : Systematically review methodology sections of conflicting studies to identify protocol disparities (e.g., perfusion rates in hepatic studies) .
Q. What advanced statistical approaches are recommended for integrating multi-omic data in this compound metabolic flux studies?
Methodological Answer :
- Multivariate Analysis : Apply Partial Least Squares Regression (PLSR) to correlate fluxomics data with transcriptomic/proteomic profiles.
- Machine Learning : Train classifiers (e.g., Random Forest) to predict isotopic redistribution patterns under varying physiological conditions.
- Network Modeling : Use genome-scale metabolic models (GEMs) to simulate deuterium incorporation at node-level resolution .
Q. How to design longitudinal studies tracking this compound incorporation patterns in chronic metabolic interventions?
Methodological Answer :
- Repeated Measures Design : Schedule sampling intervals aligned with biological half-lives (e.g., daily sampling for liver glycogen studies).
- Sample Size Calculation : Use power analysis based on pilot data to account for inter-individual variability in deuterium retention.
- Ethical Compliance : Adhere to institutional guidelines for longitudinal isotope administration in human/animal models .
Methodological Best Practices
- Data Integrity : Maintain raw datasets with metadata (e.g., instrument calibration logs) and share via repositories like Zenodo or Figshare .
- Literature Review : Use Boolean search strategies (e.g., "this compound AND (kinetics OR metabolic flux)") to systematically identify gaps .
- Peer Review : Pre-submit protocols to platforms like bioRxiv for community feedback, focusing on isotopic tracing methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
